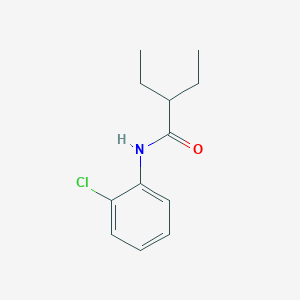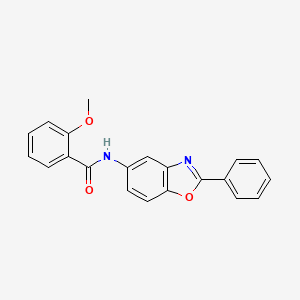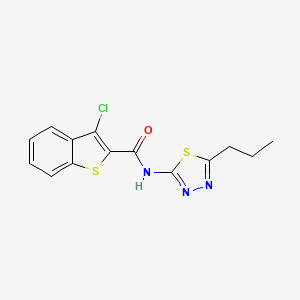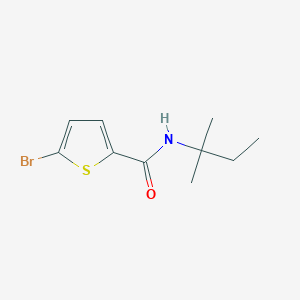![molecular formula C12H16N2O2 B5882054 N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)
N-[2-(acetylamino)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]butanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that was first developed in Russia in the 1990s. It is a derivative of the endogenous neuropeptide cycloprolylglycine and is classified as a prodrug of cycloprolylglycine. Noopept has gained popularity as a cognitive enhancer and is believed to improve memory, learning, and focus.
作用機序
The exact mechanism of action of Noopept is not fully understood, but it is believed to work through several different pathways. Noopept has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Noopept also increases the activity of glutamate receptors, which are involved in learning and memory. Additionally, Noopept has been shown to have antioxidant and anti-inflammatory properties, which may help protect the brain from damage.
Biochemical and Physiological Effects
Noopept has been shown to have several biochemical and physiological effects. In animal models, Noopept has been shown to increase the density of synapses in the hippocampus, which is involved in learning and memory. Noopept has also been shown to increase the levels of acetylcholine, a neurotransmitter involved in learning and memory. Additionally, Noopept has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using Noopept in lab experiments is its ability to improve memory and learning in animal models. This can be useful in studies that require animals to learn and remember specific tasks. Additionally, Noopept has been shown to have neuroprotective effects, which can be useful in studies that involve inducing brain damage or injury. However, one limitation of using Noopept in lab experiments is its potential to interact with other drugs or chemicals, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on Noopept. One area of interest is the potential therapeutic effects of Noopept in patients with cognitive impairments such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another area of interest is the potential use of Noopept as a treatment for anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of Noopept and its effects on the brain.
合成法
Noopept is synthesized through a multi-step process starting with the reaction of phenylacetyl chloride with ethyl glycinate hydrochloride to produce N-[2-(acetylamino)phenyl]butanamideyl glycine ethyl ester. This intermediate is then reacted with cyclohexyl isocyanate to produce N-[2-(acetylamino)phenyl]butanamideyl-L-prolylglycine ethyl ester. The final step involves the acetylation of the amine group with acetic anhydride to produce Noopept.
科学的研究の応用
Noopept has been extensively studied for its cognitive-enhancing effects. In animal models, Noopept has been shown to improve memory and learning, increase attention and focus, and reduce anxiety and depression. In humans, Noopept has been studied for its potential therapeutic effects in patients with cognitive impairments such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Noopept has also been studied as a potential treatment for anxiety and depression.
特性
IUPAC Name |
N-(2-acetamidophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-6-12(16)14-11-8-5-4-7-10(11)13-9(2)15/h4-5,7-8H,3,6H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWMEMJRKLTRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)


![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)


![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)